molecular formula C8H7N3O B7899452 6-(2-Furyl)pyrazin-2-amine

6-(2-Furyl)pyrazin-2-amine

Cat. No.: B7899452
M. Wt: 161.16 g/mol
InChI Key: LNBZLGNOQHAWQV-UHFFFAOYSA-N
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Description

6-(2-Furyl)pyrazin-2-amine is a heterocyclic compound that contains both a furan ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with furfural in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the furan and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

6-(2-Furyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Furyl)pyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. Its structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Furyl)pyrazin-2-amine include:

  • 6-(2-Furyl)pyridin-2-amine
  • 6-(2-Furyl)quinolin-2-amine
  • 6-(2-Furyl)benzimidazol-2-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furan and pyrazine rings. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(furan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBZLGNOQHAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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